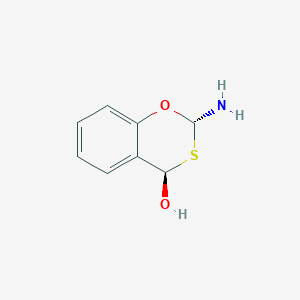
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid typically involves starting from D-mannose. One efficient method involves the preparation of Kdo ethyl ester derivatives on a large scale, followed by the synthesis of Kdo, Kdo glycosides, and 2-acetylated Kdo esters . The process involves multiple steps, including protection and deprotection of functional groups, and is carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid undergoes various chemical reactions, including glycosylation, oxidation, and reduction. A modified donor has been developed for the glycosylation of this compound, enabling the synthesis of a range of glycosides with complete alpha-stereoselectivity . The compound can also participate in oxidation and reduction reactions, forming different derivatives depending on the reagents and conditions used . Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Wissenschaftliche Forschungsanwendungen
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid has several scientific research applications. It is an essential component of lipopolysaccharides in the outer membrane of Gram-negative bacteria . This compound is used in the study of bacterial cell wall synthesis and its role in bacterial pathogenicity . Additionally, it is used in the synthesis of various glycosides and derivatives, which have applications in medicinal chemistry and drug development . The compound’s unique structure and reactivity make it valuable in the study of carbohydrate chemistry and biochemistry .
Wirkmechanismus
The mechanism of action of 3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid involves its incorporation into bacterial lipopolysaccharides. It acts as a building block in the synthesis of these complex molecules, which are crucial for the structural integrity and function of the bacterial outer membrane . The compound interacts with various enzymes and pathways involved in lipopolysaccharide biosynthesis, contributing to the formation of the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid is similar to other ulosonic acids, such as sialic acid and pseudaminic acid. These compounds share structural similarities and are involved in the synthesis of bacterial cell wall components . this compound is unique in its specific role in the synthesis of lipopolysaccharides in Gram-negative bacteria . Other similar compounds include 3-deoxy-D-manno-oct-2-ulosonic acid 8-phosphate and 3-deoxy-D-manno-oct-2-ulosonic acid 4-phosphate, which are functional derivatives used in various biochemical studies .
Eigenschaften
CAS-Nummer |
27766-61-6 |
|---|---|
Molekularformel |
C8H14O8 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-2,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O8/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14/h3-6,9-12,15H,1-2H2,(H,13,14)/t3-,4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
NNLZBVFSCVTSLA-HXUQBWEZSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](O[C@]1(C(=O)O)O)[C@@H](CO)O)O)O |
Kanonische SMILES |
C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)

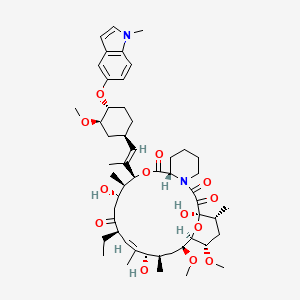
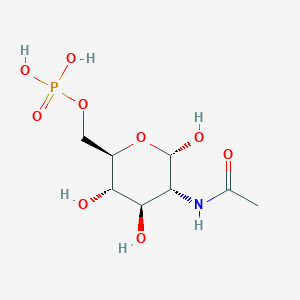
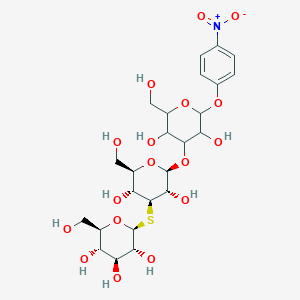
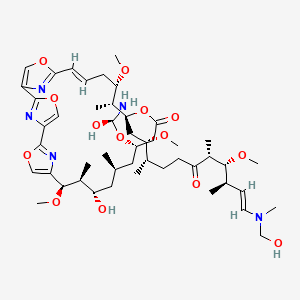
![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
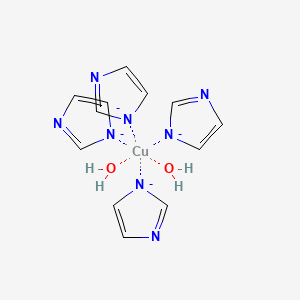
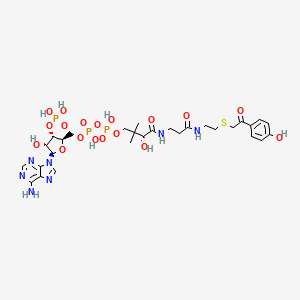
![(2S)-2-[(2,4-Dichloro-benzoyl)-(3-trifluoromethyl-benzyl)-amino]-3-phenyl-propionic acid](/img/structure/B10777203.png)
